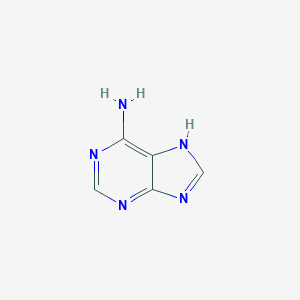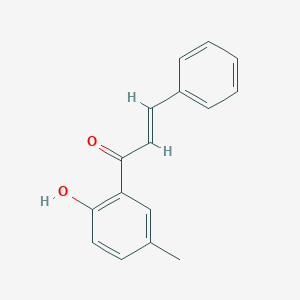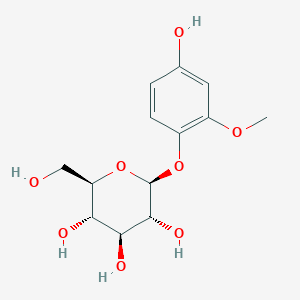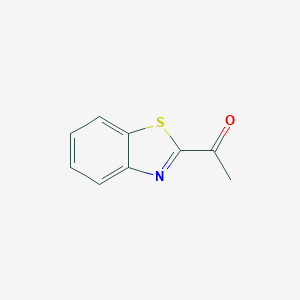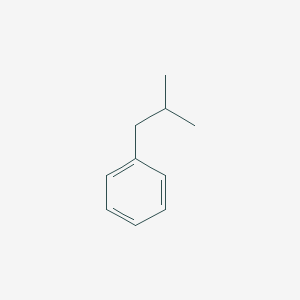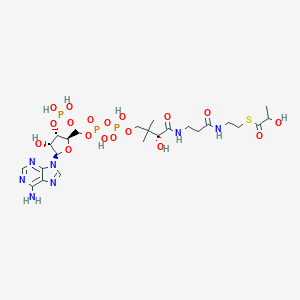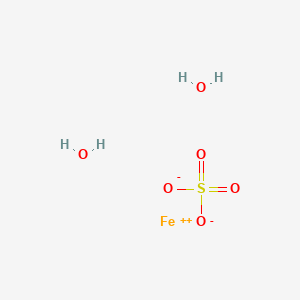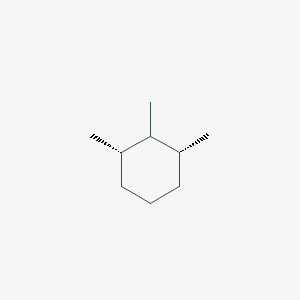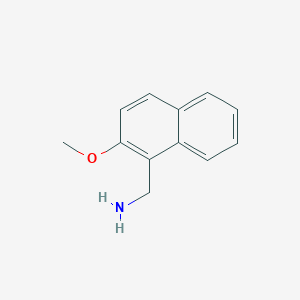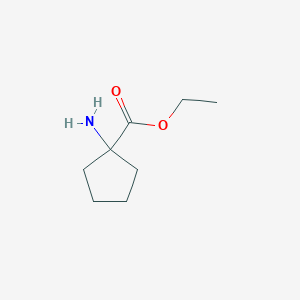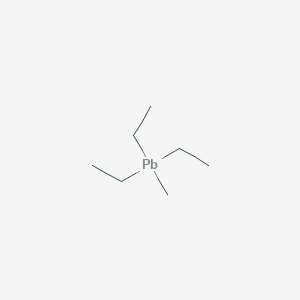
Triethylmethyllead
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylmethyllead (TEML) is a highly toxic organometallic compound that was widely used as an anti-knock agent in gasoline during the 20th century. TEML is a colorless liquid with a sweet odor and is highly volatile. It is known to cause severe health hazards to humans and the environment, leading to its eventual ban in many countries.
作用機序
Triethylmethyllead is known to inhibit the function of the enzyme delta-aminolevulinic acid dehydratase (ALAD), which is involved in heme synthesis. The inhibition of ALAD leads to the accumulation of delta-aminolevulinic acid (ALA) in the body, which is toxic to the nervous system. Triethylmethyllead also disrupts the function of calcium channels in the brain, leading to neurotoxicity.
生化学的および生理学的効果
Triethylmethyllead exposure has been linked to a range of biochemical and physiological effects. These include damage to the nervous system, reproductive system, and immune system. Triethylmethyllead exposure has also been linked to increased blood pressure, decreased kidney function, and increased risk of cancer.
実験室実験の利点と制限
Triethylmethyllead is a useful compound for toxicological studies due to its high toxicity and ability to mimic the effects of lead exposure. However, its high toxicity also poses a risk to researchers and requires strict safety protocols to be in place. Triethylmethyllead is also highly volatile, which can make it difficult to handle and store.
将来の方向性
Future research on Triethylmethyllead should focus on developing new methods for the detection and quantification of Triethylmethyllead in the environment. The development of new analytical techniques will help to better understand the extent of Triethylmethyllead contamination and its impact on human health and the environment. In addition, future studies should investigate the long-term effects of Triethylmethyllead exposure and the potential for Triethylmethyllead to cause epigenetic changes. Finally, research should focus on developing new treatments for Triethylmethyllead poisoning and identifying new biomarkers for Triethylmethyllead exposure.
Conclusion
Triethylmethyllead is a highly toxic organometallic compound that has been widely used as an anti-knock agent in gasoline. It is known to cause severe health hazards to humans and the environment, leading to its eventual ban in many countries. Triethylmethyllead has been extensively studied in scientific research, particularly in the field of toxicology. It has been used as a model compound to study the toxic effects of lead on the human body. Triethylmethyllead exposure has been linked to a range of biochemical and physiological effects, including damage to the nervous system, reproductive system, and immune system. Future research on Triethylmethyllead should focus on developing new methods for the detection and quantification of Triethylmethyllead in the environment, investigating the long-term effects of Triethylmethyllead exposure, and developing new treatments for Triethylmethyllead poisoning.
合成法
Triethylmethyllead can be synthesized through the reaction of methylmagnesium iodide with triethyllead chloride. The reaction is carried out in anhydrous diethyl ether and requires strict control of temperature and pressure. The resulting product is purified through fractional distillation to obtain pure Triethylmethyllead.
科学的研究の応用
Triethylmethyllead has been studied extensively in scientific research, particularly in the field of toxicology. It has been used as a model compound to study the toxic effects of lead on the human body. Triethylmethyllead has also been used in studies investigating the effects of lead on the nervous system, reproductive system, and immune system. In addition, Triethylmethyllead has been used in studies investigating the transport and distribution of lead in the body.
特性
CAS番号 |
1762-28-3 |
|---|---|
製品名 |
Triethylmethyllead |
分子式 |
C7H18Pb |
分子量 |
309 g/mol |
IUPAC名 |
triethyl(methyl)plumbane |
InChI |
InChI=1S/3C2H5.CH3.Pb/c3*1-2;;/h3*1H2,2H3;1H3; |
InChIキー |
KGFRUGHBHNUHOS-UHFFFAOYSA-N |
SMILES |
CC[Pb](C)(CC)CC |
正規SMILES |
CC[Pb](C)(CC)CC |
沸点 |
70 °C at 15 mm Hg |
Color/Form |
Colorless liquid |
密度 |
1.71 g/cu cm at 20 °C |
その他のCAS番号 |
1762-28-3 |
ピクトグラム |
Acute Toxic; Health Hazard |
溶解性 |
In water, 1.9 mg/L at 25 °C (est) |
蒸気圧 |
1.3 mm Hg at 25 °C (est) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



